2-methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the methoxy, dimethyl, and dipropyl substituents. One possible synthetic route is as follows:
Sulfonation: The aromatic precursor, such as 2-methoxy-4,5-dimethylbenzene, is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Substitution: The sulfonyl chloride intermediate is then reacted with dipropylamine under basic conditions to form the final sulfonamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.
Major Products Formed
Oxidation: Formation of 2-methoxy-4,5-dimethylbenzenesulfonic acid.
Reduction: Formation of 2-methoxy-4,5-dimethyl-N,N-dipropylbenzeneamine.
Substitution: Formation of this compound derivatives with various substituents on the aromatic ring.
Scientific Research Applications
2-Methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial properties and potential use as a pharmaceutical agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,5-dimethylbenzenesulfonamide: Lacks the dipropyl groups, which may affect its solubility and biological activity.
4,5-Dimethyl-N,N-dipropylbenzenesulfonamide: Lacks the methoxy group, which may influence its chemical reactivity and pharmacokinetics.
2-Methoxy-N,N-dipropylbenzenesulfonamide: Lacks the dimethyl groups, which may alter its steric properties and binding affinity.
Uniqueness
2-Methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide is unique due to the combination of methoxy, dimethyl, and dipropyl substituents on the benzenesulfonamide core
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-6-8-16(9-7-2)20(17,18)15-11-13(4)12(3)10-14(15)19-5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDDAJNWGUQNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.